molecular formula C14H12N2O6S B14585443 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- CAS No. 61154-63-0

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-

Cat. No.: B14585443
CAS No.: 61154-63-0
M. Wt: 336.32 g/mol
InChI Key: IJYKNZKWOKHEIQ-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is an organic compound with a complex structure that includes a phenyl group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- typically involves the nitration of phenylacetic acid, followed by further reactions to introduce the sulfonamide group. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules. The sulfonamide group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

61154-63-0

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-[(2-nitrophenyl)-phenylsulfamoyl]acetic acid

InChI

InChI=1S/C14H12N2O6S/c17-14(18)10-23(21,22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(19)20/h1-9H,10H2,(H,17,18)

InChI Key

IJYKNZKWOKHEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O

Origin of Product

United States

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